Cas no 396076-65-6 (Methyl (4-bromo-3-fluorophenyl)carbamate)

Methyl (4-bromo-3-fluorophenyl)carbamate is a halogenated phenylcarbamate derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring both bromine and fluorine substituents on the aromatic ring, enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing complex molecules. The carbamate group provides stability while allowing further functionalization under controlled conditions. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its balanced electronic and steric properties. High purity grades ensure consistent performance in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
Methyl (4-bromo-3-fluorophenyl)carbamate structure
396076-65-6 structure
Product Name:Methyl (4-bromo-3-fluorophenyl)carbamate
CAS No:396076-65-6
MF:C8H7BrFNO2
MW:248.04908490181
CID:4713816
Update Time:2025-05-19

Methyl (4-bromo-3-fluorophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • methyl N-(4-bromo-3-fluorophenyl)carbamate
    • Methyl (4-bromo-3-fluorophenyl)carbamate
    • DKQFMIYZLHXFOX-UHFFFAOYSA-N
    • (4-Bromo-3-fluoro-phenyl)-carbamic acid methyl ester
    • Carbamic acid, N-(4-bromo-3-fluorophenyl)-, methyl ester
    • Inchi: 1S/C8H7BrFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12)
    • InChI Key: DKQFMIYZLHXFOX-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1F)NC(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 191
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.3

Methyl (4-bromo-3-fluorophenyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12075526-1g
Methyl (4-bromo-3-fluorophenyl)carbamate
396076-65-6 97%
1g
$385 2024-07-24

Methyl (4-bromo-3-fluorophenyl)carbamate Related Literature

Additional information on Methyl (4-bromo-3-fluorophenyl)carbamate

Comprehensive Overview of Methyl (4-bromo-3-fluorophenyl)carbamate (CAS No. 396076-65-6)

Methyl (4-bromo-3-fluorophenyl)carbamate (CAS No. 396076-65-6) is a specialized organic compound widely recognized in pharmaceutical and agrochemical research. This carbamate derivative features a unique molecular structure, combining a 4-bromo-3-fluorophenyl group with a methyl carbamate moiety. Its distinct properties make it valuable for applications in drug discovery, material science, and synthetic chemistry. Researchers often explore its potential as a building block or intermediate in the development of bioactive molecules.

The growing interest in halogenated aromatic compounds like Methyl (4-bromo-3-fluorophenyl)carbamate stems from their versatility in cross-coupling reactions, a topic frequently searched in AI-driven chemical synthesis platforms. With the rise of green chemistry trends, scientists are investigating eco-friendly methods to synthesize such compounds, aligning with global sustainability goals. The bromo and fluoro substituents in this molecule enhance its reactivity, making it a subject of studies on C-H activation and catalysis.

In pharmaceutical contexts, Methyl (4-bromo-3-fluorophenyl)carbamate is explored for its potential role in designing enzyme inhibitors or receptor modulators. Its structural motifs are analogous to those found in FDA-approved drugs, sparking discussions in medicinal chemistry forums. Recent publications highlight its utility in creating high-value intermediates for anticancer or antimicrobial agents, addressing the surge in searches for novel therapeutic scaffolds.

From a technical perspective, the compound’s physicochemical properties—such as solubility, melting point, and stability—are critical for industrial applications. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed for its characterization, reflecting the demand for advanced analytical methods in peer-reviewed literature. Suppliers often emphasize its high purity (>98%) to meet the stringent requirements of GMP-compliant production.

The synthesis of Methyl (4-bromo-3-fluorophenyl)carbamate typically involves urethane formation reactions under controlled conditions. Optimizing yield and minimizing byproducts are key challenges, a topic trending in process chemistry communities. Innovations in flow chemistry and microwave-assisted synthesis have been proposed to enhance efficiency, resonating with the industry’s shift toward automated synthesis platforms.

Regulatory and safety assessments of this compound focus on its handling protocols and storage conditions, ensuring compliance with international standards like REACH and OSHA. While not classified as hazardous, proper laboratory practices are recommended, a point frequently queried in safety data sheet (SDS) databases. Environmental persistence and biodegradability data are also under scrutiny, given the emphasis on eco-friendly chemicals in public discourse.

Market-wise, Methyl (4-bromo-3-fluorophenyl)carbamate caters to niche segments in fine chemicals, with suppliers listing it under custom synthesis services. The compound’s patent landscape reveals its inclusion in proprietary formulations, particularly in crop protection and pharmaceutical patents. Pricing trends correlate with the availability of 4-bromo-3-fluoroaniline, its primary precursor, a keyword often tracked in chemical market reports.

Future research directions may explore its structure-activity relationships (SAR) or derivatization for high-throughput screening libraries. As AI-powered drug discovery gains traction, compounds like this are likely to see increased virtual screening applications. Collaborative studies between academia and industry could unlock its potential in personalized medicine or bioconjugation techniques.

In summary, Methyl (4-bromo-3-fluorophenyl)carbamate (CAS No. 396076-65-6) exemplifies the intersection of synthetic innovation and applied research. Its relevance to cutting-edge chemistry and alignment with industry demands ensure its continued prominence in scientific and commercial spheres.

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